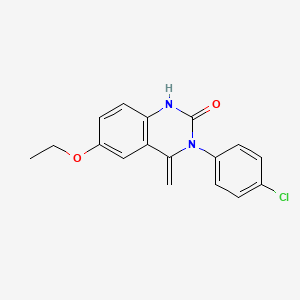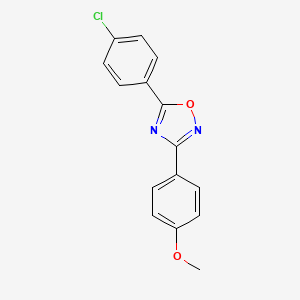
3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide is a chemical compound that belongs to the family of synthetic cannabinoids. It is also known as CP 55,940 and is used in scientific research to understand the effects of cannabinoids on the human body. The compound was first synthesized in the mid-1990s and has since become an important tool for researchers studying the endocannabinoid system.
Mécanisme D'action
CP 55,940 acts on the CB1 and CB2 receptors in the endocannabinoid system, which are primarily located in the brain and immune system, respectively. When it binds to these receptors, it can activate or inhibit various signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been found to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of a range of conditions, including chronic pain, multiple sclerosis, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP 55,940 for lab experiments is that it is a highly potent and selective agonist of the CB1 receptor, making it a useful tool for studying the effects of cannabinoids on this receptor. However, its potency can also be a limitation, as it can be difficult to control the dosage and avoid unwanted side effects in animal models.
Orientations Futures
There are many potential future directions for research on CP 55,940 and other synthetic cannabinoids. One area of interest is the development of new compounds that can selectively target specific receptors in the endocannabinoid system, allowing for more precise control of physiological effects. Another area of interest is the use of synthetic cannabinoids in combination with other drugs or therapies to enhance their effectiveness. Overall, CP 55,940 and other synthetic cannabinoids have the potential to provide valuable insights into the complex workings of the endocannabinoid system and its role in health and disease.
Méthodes De Synthèse
The synthesis of CP 55,940 involves several steps, starting with the reaction of cyclopentylmagnesium bromide with 2-methoxy-5-methylbenzaldehyde to form a Grignard reagent. This is then reacted with N-(tert-butoxycarbonyl)-L-prolyl chloride to form the intermediate, which is then deprotected with trifluoroacetic acid to give the final product.
Applications De Recherche Scientifique
CP 55,940 is used in scientific research to study the endocannabinoid system, which is a complex network of receptors and neurotransmitters that play a role in regulating many physiological processes, including pain, appetite, and mood. The compound is often used as a reference standard in experiments that aim to understand the effects of cannabinoids on the body.
Propriétés
IUPAC Name |
3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-9-15(19-2)14(11-12)17-16(18)10-8-13-5-3-4-6-13/h7,9,11,13H,3-6,8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWKNFHNKCKFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)
![2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5722886.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)




![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)


